REACTION_CXSMILES
|
[C:1]([CH2:7][C:8]([O:10]CC)=O)(=O)[C:2]([CH3:5])([CH3:4])[CH3:3].O.[NH2:14][NH2:15].O>C(O)C>[C:2]([CH:1]1[CH2:7][C:8](=[O:10])[NH:15][NH:14]1)([CH3:5])([CH3:4])[CH3:3] |f:1.2|
|
Name
|
|
Quantity
|
1 kg
|
Type
|
reactant
|
Smiles
|
C(C(C)(C)C)(=O)CC(=O)OCC
|
Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
320 g
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
5 L
|
Type
|
reactant
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After completion of the addition
|
Type
|
CUSTOM
|
Details
|
The crystal as precipitated
|
Type
|
FILTRATION
|
Details
|
was filtered out under reduced pressure
|
Type
|
WASH
|
Details
|
fully washed with water
|
Type
|
WASH
|
Details
|
this was further washed with a little amount of methanol
|
Type
|
CUSTOM
|
Details
|
dried with air
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |